4-hydroxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LUF-5437 involves the reaction of 4-hydroxybenzoyl chloride with 3-phenyl-1,2,4-thiadiazol-5-amine under controlled conditions. The reaction typically takes place in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for LUF-5437 are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
LUF-5437 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a quinone derivative.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
LUF-5437 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of LUF-5437 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzamide: Shares the benzamide core structure but lacks the thiadiazole ring.
3-Phenyl-1,2,4-thiadiazole: Contains the thiadiazole ring but lacks the benzamide moiety.
Uniqueness
LUF-5437 is unique due to the combination of the benzamide and thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various scientific fields.
Properties
Molecular Formula |
C15H11N3O2S |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-hydroxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
InChI |
InChI=1S/C15H11N3O2S/c19-12-8-6-11(7-9-12)14(20)17-15-16-13(18-21-15)10-4-2-1-3-5-10/h1-9,19H,(H,16,17,18,20) |
InChI Key |
MIJWZALSSVTKAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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